molecular formula C6H14ClNO B2507306 (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride CAS No. 2287238-87-1

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride

Cat. No.: B2507306
CAS No.: 2287238-87-1
M. Wt: 151.63
InChI Key: XKLDBNTVFSMQNS-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a chiral cyclobutane derivative featuring an amino group at position 4, a hydroxyl group at position 1, and two methyl substituents at position 2. The cyclobutane ring introduces significant ring strain, which influences its reactivity and conformational stability compared to larger cycloalkanes.

Properties

IUPAC Name

(1S,4R)-4-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)3-4(7)5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDBNTVFSMQNS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H]1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted cyclobutane derivative.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:

    Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Safety and Environmental Concerns: Adhering to safety protocols and minimizing environmental impact during production.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halides, esters, ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biochemical Pathways: Studied for its role in various biochemical pathways.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane and Cyclopentene Derivatives

(1S,4R)-4-Aminocyclopent-2-enecarboxylate Hydrochloride (CAS: 229613-83-6)
  • Structure: Cyclopentene ring with an amino group (position 4), a methyl ester (position 1), and a double bond (position 2-3).
  • Key Differences :
    • Larger cyclopentene ring reduces ring strain compared to cyclobutane.
    • The ester group enhances polarity, increasing solubility in polar solvents, unlike the dimethyl substituents in the target compound, which favor lipophilicity .
(1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol Hydrochloride (CAS: 1951424-77-3)
  • Structure: Cyclopentanol backbone with amino (position 4) and hydroxymethyl (position 2) groups.
  • Key Differences: Hydroxymethyl substituent introduces hydrogen-bonding capacity, enhancing aqueous solubility.
Methyl (1S,2R,3S,4R)-4-Amino-2,3-dihydroxycyclopentane-1-carboxylate Hydrochloride (CAS: 79200-54-7)
  • Structure: Cyclopentane with amino (position 4), hydroxyl (positions 2 and 3), and carboxylate (position 1) groups.
  • Key Differences :
    • Multiple hydroxyl groups significantly improve water solubility.
    • The carboxylate moiety allows for salt formation or conjugation, which is absent in the target compound .

Linear Amino Alcohols

(S)-3-Aminobutan-1-ol Hydrochloride (CAS: 863304-89-6)
  • Structure: Linear four-carbon chain with amino (position 3) and hydroxyl (position 1) groups.
  • Key Differences :
    • Lack of cyclic structure results in greater conformational flexibility.
    • Reduced steric hindrance compared to the cyclobutane-based target compound .

Bicyclic and Adamantane-Based Compounds

(1S,4R) Sertraline Hydrochloride (CAS: 79896-31-4)
  • Structure: Bicyclic system (tetralin derivative) with amino and dichlorophenyl substituents.
  • Key Differences :
    • Extended aromatic system enhances binding to serotonin transporters, highlighting pharmacological relevance.
    • The target compound’s smaller ring may limit receptor interactions but improve metabolic stability .
4-Amino-1-adamantanol Hydrochloride
  • Structure: Adamantane scaffold with amino (position 4) and hydroxyl (position 1) groups.
  • Key Differences :
    • Adamantane’s rigid, three-dimensional structure enhances thermal stability.
    • The target compound’s cyclobutane ring lacks this rigidity but offers synthetic accessibility .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol HCl C₆H₁₄ClNO 167.63 (calc.) 2× methyl, amino, hydroxyl High lipophilicity, ring strain
(1S,4R)-4-Aminocyclopent-2-enecarboxylate HCl C₈H₁₂ClNO₂ 213.64 Amino, ester, double bond Moderate polarity, reduced strain
(1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol HCl C₆H₁₄ClNO₂ 183.63 Amino, hydroxymethyl, hydroxyl High solubility, hydrogen bonding
(S)-3-Aminobutan-1-ol HCl C₄H₁₂ClNO 133.60 Linear amino alcohol Flexible, low steric hindrance
(1S,4R) Sertraline HCl C₁₇H₁₈Cl₃N 342.69 Dichlorophenyl, bicyclic system Pharmacologically active

Research Implications

  • Synthetic Utility : The target compound’s cyclobutane ring and dimethyl groups make it a valuable intermediate for strained ring systems in drug discovery .
  • Biological Potential: Structural analogs with hydroxyl or carboxylate groups (e.g., ) exhibit improved solubility, suggesting that modifying the target compound’s substituents could optimize bioavailability.
  • Stability Considerations: The cyclobutane ring’s strain may enhance reactivity in ring-opening reactions, a property less pronounced in cyclopentane derivatives .

Biological Activity

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride is a chiral compound notable for its unique cyclobutane structure, which features both an amino group and a hydroxyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : this compound
  • CAS Number : 2287238-87-1
  • Molecular Formula : C6H13ClN2O
  • Molecular Weight : 150.63 g/mol

Structural Features

The compound's structure includes:

  • A cyclobutane ring providing a rigid framework.
  • An amino group that can participate in various biological interactions.
  • A hydroxyl group that can act as a hydrogen bond donor or acceptor.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, potentially modulating their activity. Ongoing research is exploring the exact pathways and molecular interactions involved.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of compounds similar to (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol possess significant antimicrobial properties. For instance:

  • Copper(II) Complexes : Research on copper complexes derived from related ligands showed high antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing antimicrobial agents.

Antiviral Potential

The structural characteristics of this compound may also lend itself to antiviral applications. Compounds with similar structures have been investigated for their efficacy against viral infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl-1-methyl esterAntiviralUsed in the synthesis of antiviral drugs
(1R,4R)-1,4-Dihydroxy-4a,5,5,8a-tetramethylnaphthaleneAntioxidantKnown for its antioxidant properties

Case Studies

Several studies have been conducted to explore the biological activity of related compounds:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.